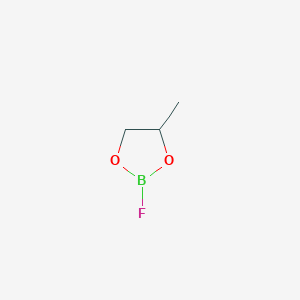
2-Fluoro-4-methyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C₃H₆BFO₂ It is a derivative of boronic acid and contains a fluorine atom, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methyl-1,3,2-dioxaborolane can be synthesized through a hydroboration reaction, where a boron-hydrogen bond is added across an alkene or alkyne. This reaction is typically rapid and proceeds with high selectivity. The synthesis involves the use of boron reagents and appropriate catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process is designed to be environmentally benign and cost-effective, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: It participates in substitution reactions, where the fluorine atom or other groups can be replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boron-hydride species, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Fluoro-4-methyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Biology: The compound is explored for its potential in biological assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound interacts with enzymes and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is similar in structure but contains a pyridine ring, which imparts different chemical properties.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another similar compound with a benzoate group, used in different applications.
Uniqueness
2-Fluoro-4-methyl-1,3,2-dioxaborolane is unique due to its specific combination of a fluorine atom and a boronic ester group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to participate in diverse reactions and form stable complexes with molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
915303-46-7 |
|---|---|
Molecular Formula |
C3H6BFO2 |
Molecular Weight |
103.89 g/mol |
IUPAC Name |
2-fluoro-4-methyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C3H6BFO2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 |
InChI Key |
OLZKVNXDIGYADP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


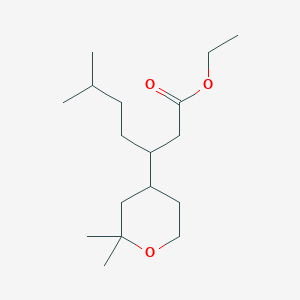
![2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12615886.png)
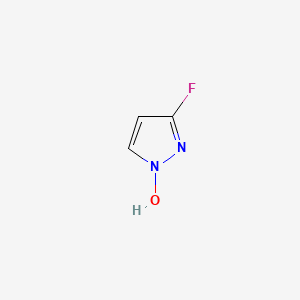


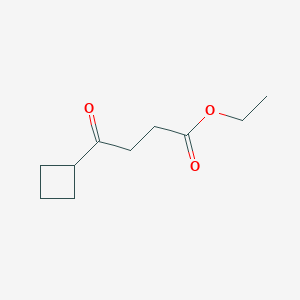
![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)

![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)
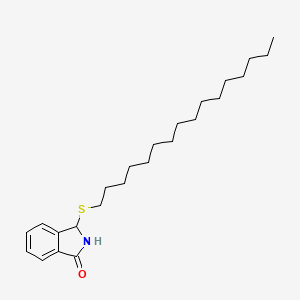
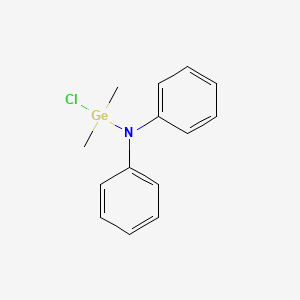
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
